molecular formula C17H15N3O8S B15006650 methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate

methyl N-{[2-(benzylsulfinyl)-4,6-dinitrophenyl]carbonyl}glycinate

Cat. No.: B15006650
M. Wt: 421.4 g/mol
InChI Key: WQLJEPCRHZSYFJ-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4-dinitro-6-phenylmethanesulfinylphenyl)formamido]acetate is a complex organic compound characterized by the presence of nitro, sulfinyl, and formamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2,4-dinitro-6-phenylmethanesulfinylphenyl)formamido]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a phenylmethanesulfinyl derivative, followed by formamidation and esterification reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfinylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4-dinitro-6-phenylmethanesulfinylphenyl)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Methyl 2-[(2,4-dinitro-6-phenylmethanesulfinylphenyl)formamido]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2,4-dinitro-6-phenylmethanesulfinylphenyl)formamido]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfinyl groups play a crucial role in these interactions, potentially leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol: Shares the nitro functional groups but lacks the sulfinyl and formamido groups.

    Phenylmethanesulfinyl derivatives: Similar sulfinyl group but different substituents on the aromatic ring.

    Formamido derivatives: Contain the formamido group but differ in other functional groups.

Uniqueness

Methyl 2-[(2,4-dinitro-6-phenylmethanesulfinylphenyl)formamido]acetate is unique due to the combination of nitro, sulfinyl, and formamido groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H15N3O8S

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-[(2-benzylsulfinyl-4,6-dinitrobenzoyl)amino]acetate

InChI

InChI=1S/C17H15N3O8S/c1-28-15(21)9-18-17(22)16-13(20(25)26)7-12(19(23)24)8-14(16)29(27)10-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,18,22)

InChI Key

WQLJEPCRHZSYFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=C1S(=O)CC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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